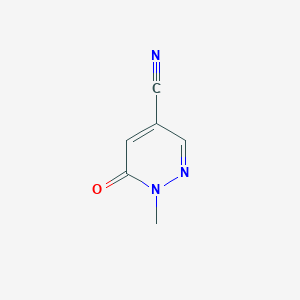
1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one is an organic compound belonging to the pyrimidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one can be synthesized through a multi-step process involving the condensation of appropriate aldehydes and ketones with urea or thiourea. The reaction typically requires acidic or basic catalysts and is conducted under reflux conditions to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrimidinones, dihydropyrimidinones, and other derivatives with modified functional groups.
Scientific Research Applications
1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-2,5,6-triphenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
2,4,6-Triphenylpyrimidine: Lacks the ethyl group, resulting in different chemical and biological properties.
1-Methyl-2,5,6-triphenylpyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2,4,6-triphenylpyrimidine: Different substitution pattern on the pyrimidine ring.
Uniqueness: 1-Ethyl-2,5,6-triphenylpyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
88317-16-2 |
|---|---|
Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1-ethyl-2,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C24H20N2O/c1-2-26-22(19-14-8-4-9-15-19)21(18-12-6-3-7-13-18)24(27)25-23(26)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI Key |
VRPBSUKAXZDGRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)





![5-Amino-2-[(1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12907730.png)
![2,6-Diphenyl-3H-pyrano[2,3-C]isoquinolin-3-one](/img/structure/B12907731.png)

![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12907767.png)
